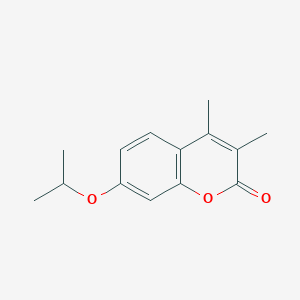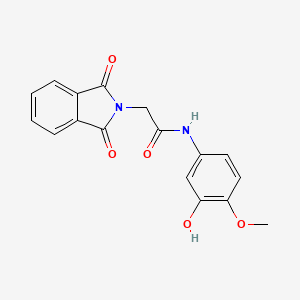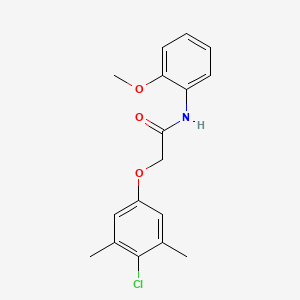
7-isopropoxy-3,4-dimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-isopropoxy-3,4-dimethyl-2H-chromen-2-one, also known as apigenin, is a naturally occurring flavonoid found in many plants, including parsley, chamomile, and celery. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
作用機序
The mechanism of action of 7-isopropoxy-3,4-dimethyl-2H-chromen-2-one is complex and not fully understood. However, it is believed to exert its biological effects through a variety of mechanisms, including the modulation of cellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
Apigenin has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 and lipoxygenase. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
実験室実験の利点と制限
One of the advantages of using 7-isopropoxy-3,4-dimethyl-2H-chromen-2-one in lab experiments is its relatively low toxicity, which makes it a safer alternative to many other compounds. Additionally, this compound is readily available and relatively inexpensive, which makes it an attractive option for researchers on a budget. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are many potential future directions for research on 7-isopropoxy-3,4-dimethyl-2H-chromen-2-one. One area of interest is the development of novel this compound derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans.
合成法
Apigenin can be synthesized through a variety of methods, including extraction from natural sources and chemical synthesis. One of the most common methods of chemical synthesis involves the condensation of 2-hydroxyacetophenone with isopropyl alcohol in the presence of a base, followed by oxidation with chromic acid to form 7-isopropoxy-3,4-dimethyl-2H-chromen-2-one.
科学的研究の応用
Apigenin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory conditions such as arthritis. Additionally, 7-isopropoxy-3,4-dimethyl-2H-chromen-2-one has been shown to possess antioxidant properties, which may help to protect against oxidative stress and prevent the development of chronic diseases such as cancer.
特性
IUPAC Name |
3,4-dimethyl-7-propan-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-8(2)16-11-5-6-12-9(3)10(4)14(15)17-13(12)7-11/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMDZKOQJAYPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5712619.png)
![ethyl 4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5712633.png)
![methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5712644.png)
![4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5712650.png)


![7-bromo-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5712671.png)
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)
![(2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5712694.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5712696.png)
![3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid](/img/structure/B5712707.png)
![3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5712718.png)
![benzo[e]naphtho[2,1-b]oxepine-8,13-dione](/img/structure/B5712733.png)
